Trilobatin 2/'/'-acetate

Descripción general

Descripción

Synthesis Analysis

The synthesis of trilobatin derivatives, including trilobatin 2''-acetate, has been a subject of study to understand its chemical composition and potential applications. One method involves the synthesis of trilobatin from naringin, highlighting a three-step process with an overall yield of 30%. The key step in this synthesis is the acid-catalyzed site-selective hydrolysis of the terminal α-rhamnopyranosidic linkage in neohesperidose, a component of naringin, under controlled conditions using a high-pressure steam sterilizer (Kurahayashi et al., 2018).

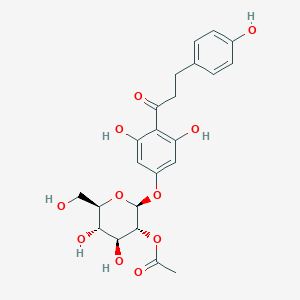

Molecular Structure Analysis

The molecular structure of trilobatin and its derivatives is critical in understanding their chemical behavior and potential applications. Trilobatin 2''-acetate was identified and structurally characterized in studies involving Lithocarpus polystachyus, where spectroscopic methods, including HPLC, EIS-MS, and NMR analyses, were used (Dong et al., 2012).

Chemical Reactions and Properties

Trilobatin and its derivatives participate in various chemical reactions that define their functional properties. The synthesis of trilobatin itself involves carbon-carbon bond-forming steps that are crucial for its molecular structure and function. Such synthetic approaches contribute to understanding the chemical reactions trilobatin can undergo and its resulting properties (Marshall & Jiang, 1999).

Aplicaciones Científicas De Investigación

1. Regulation of Glucose Metabolism

- Summary of Application : Trilobatin has been reported to have anti-diabetic properties by regulating glucose metabolism, improving insulin resistance, and reducing oxidative stress .

- Methods of Application : Different doses of trilobatin were used to treat insulin resistance (IR)-HepG2 cells and streptozocin (STZ)-induced mice .

- Results : Trilobatin increased glucose consumption, glycogen content, hexokinase (HK), and pyruvate kinase (PK) activity in IR-HepG2 cells . In STZ-induced mice, fasting blood glucose decreased by 61.11% and fasting insulin (FINS) increased by 48.6% after feeding trilobatin .

2. Biosynthesis of Trilobatin

- Summary of Application : Trilobatin is a sweetener found in the leaves of a range of crabapple (Malus) species . The biosynthesis of Trilobatin requires Phloretin Glycosyltransferase2 (PGT2) .

- Methods of Application : Transient expression of double bond reductase, chalcone synthase, and PGT2 genes reconstituted the apple pathway for trilobatin production in Nicotiana benthamiana .

- Results : Transgenic M. × domestica plants overexpressing PGT2 produced high concentrations of trilobatin in young leaves .

3. Induction of HepG2 Cell Proliferation

- Summary of Application : Trilobatin has been shown to induce a significant increase of HepG2 cell proliferation .

- Methods of Application : HepG2 cells were treated with 50 μM trilobatin for 24 hours .

- Results : Treatment with trilobatin raised the ratio of EDU-positive cells, indicating an increase in cell proliferation .

4. Inhibition of α-glucosidase

- Summary of Application : Trilobatin, a member of the dihydrochalcone family, shows anti-diabetic activities by inhibiting α-glucosidase .

5. Anti-Type 2 Diabetes Effect

- Summary of Application : Trilobatin has been shown to exert an anti-Type 2 Diabetes effect by activating the Nrf2/ARE and IRS-1/GLUT2 signaling pathways .

- Methods of Application : KK-Ay diabetic mice were treated with Trilobatin .

- Results : Trilobatin significantly reduced the high fasting blood glucose level and insulin resistance, promoted the tolerances to exogenous glucose and insulin in KK-Ay mice, and reduced the content of reactive oxygen species .

6. Production of Natural Low-Calorie Sweeteners

- Summary of Application : Trilobatin is a natural low-calorie sweetener found in the leaves of a range of crabapple (Malus) species .

- Methods of Application : Transgenic M. × domestica plants overexpressing PGT2 produced high concentrations of trilobatin in young leaves .

- Results : Sensory analysis indicated that apple leaf teas from PGT2 transgenics were perceived as significantly sweeter .

Direcciones Futuras

Propiedades

IUPAC Name |

[(2S,3R,4S,5S,6R)-2-[3,5-dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O11/c1-11(25)32-22-21(31)20(30)18(10-24)34-23(22)33-14-8-16(28)19(17(29)9-14)15(27)7-4-12-2-5-13(26)6-3-12/h2-3,5-6,8-9,18,20-24,26,28-31H,4,7,10H2,1H3/t18-,20-,21+,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEAJYJXGQAYRU-DODNOZFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(OC1OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trilobatin 2/'/'-acetate | |

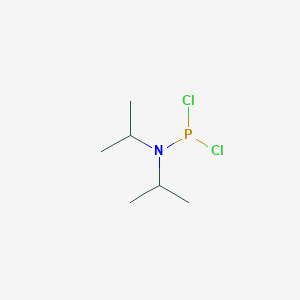

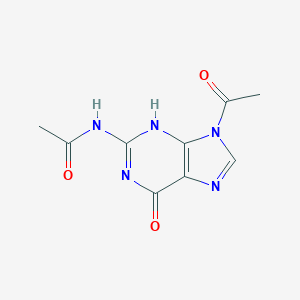

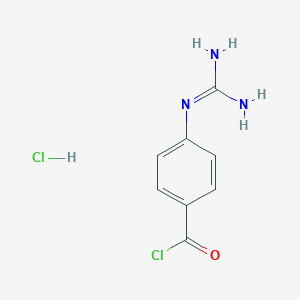

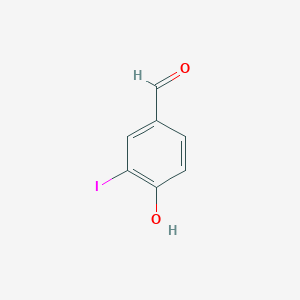

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

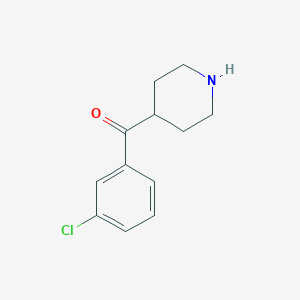

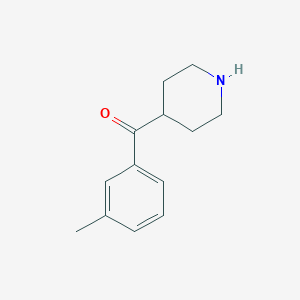

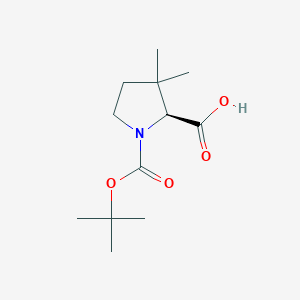

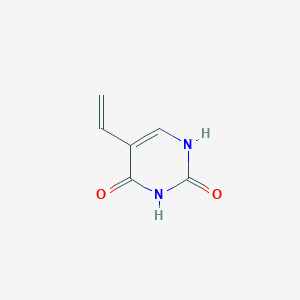

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate](/img/structure/B15628.png)

![2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propylamino]propyl]hexanamide](/img/structure/B15631.png)